

Chemical Profile and Bioactivity of PNRI-299

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Compound Focus: Pnri-299

CAS No.: 550368-41-7

Cat. No.: S640959

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The table below summarizes the core chemical and bioactivity data for **PNRI-299**:

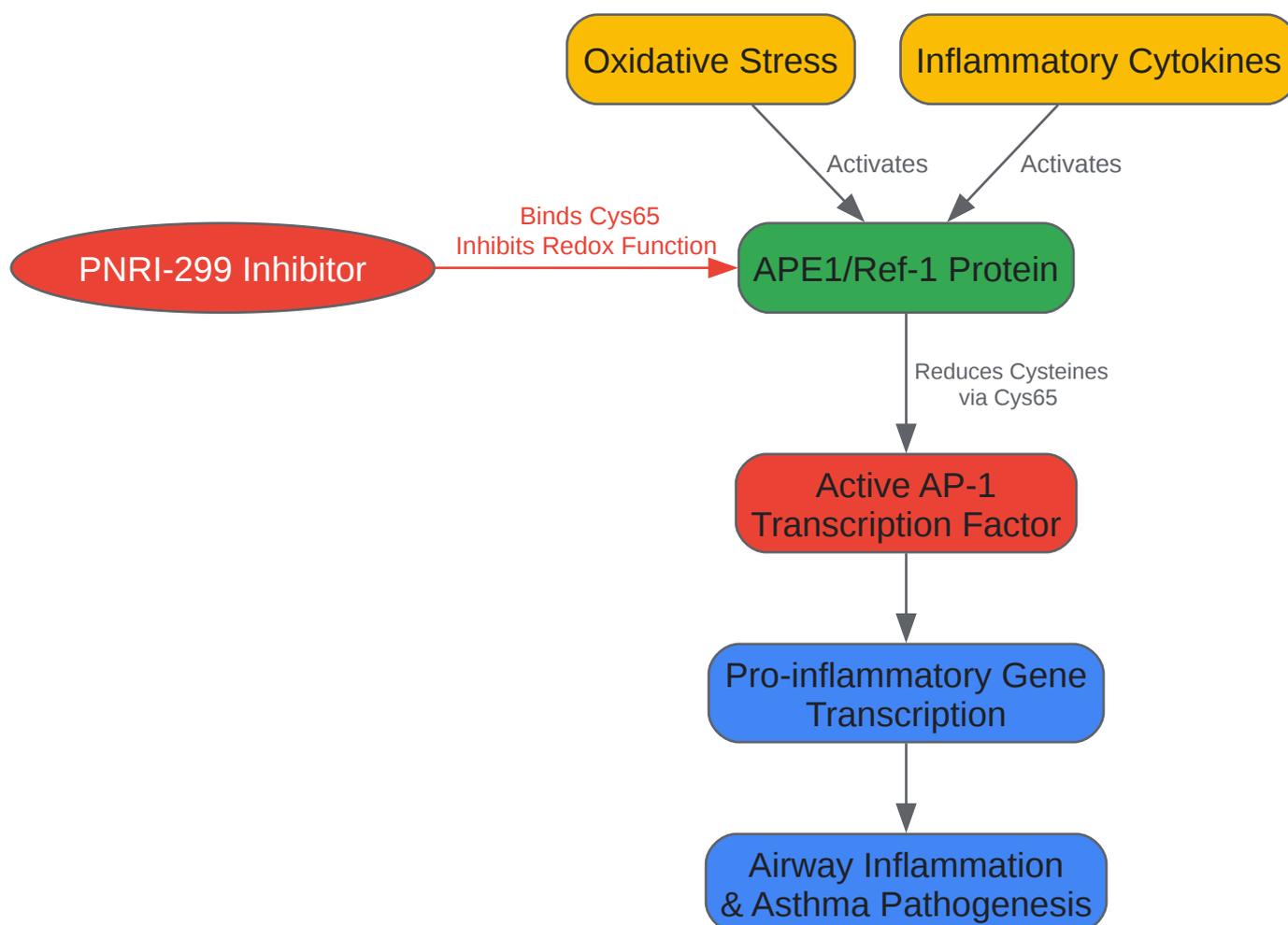
Attribute	Detail
CAS Number	550368-41-7 [1]
Chemical Formula	C ₂₁ H ₁₅ N ₅ O ₄ [1]
Molecular Weight	401.37 g/mol [1]
Primary Target	APE1/Ref-1 (Redox effector factor-1) [2] [1]
Primary Activity	Selective inhibition of AP-1 transcription [2] [1] [3]
AP-1 IC ₅₀	20 µM [2] [1]
Selectivity	No effect on NF-κB transcription or thioredoxin (up to 200 µM) [2] [1] [3]

APE1/Ref-1 is a dual-function protein. Its **redox effector function** regulates the DNA-binding activity of transcription factors like AP-1, NF-κB, and p53 by reducing critical cysteine residues in their DNA-binding domains [4] [5]. **PNRI-299** was designed to inhibit this redox activity.

Mechanism of Action and Signaling Pathway

PNRI-299 contains an **enedione moiety** that acts as a reversible inhibitor, trapping reactive cysteine nucleophiles (specifically **Cys-65**) in the redox-active site of Ref-1 [2] [3]. This inhibits the Ref-1-mediated activation of AP-1, thereby reducing the expression of AP-1-controlled genes involved in inflammation and cell proliferation [2].

The diagram below illustrates the signaling pathway and the point of inhibition by **PNRI-299**.



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PNRI-299 inhibits Ref-1's redox activation of AP-1.

Key Experimental Data and Protocols

In Vitro Assay for AP-1 Inhibition

This protocol is used to determine the IC₅₀ of **PNRI-299** for AP-1 inhibition [2].

- **Cell Line:** Human lung epithelial A549 cells.
- **Transfection:** Cells are transiently transfected with an AP-1 reporter construct (e.g., a plasmid containing an AP-1 response element driving a luciferase gene).
- **Treatment:** Transfected cells are treated with varying concentrations of **PNRI-299**.
- **Measurement:** Luciferase activity is measured to quantify AP-1 transcriptional activity. Data is used to calculate the IC₅₀ (20 µM for **PNRI-299**).
- **Specificity Control:** The same process is repeated using an NF-κB reporter to confirm selectivity.

Affinity Chromatography for Target Identification

This method identified Ref-1 as the molecular target of **PNRI-299** [2].

- **Bait Preparation:** A biotinylated analog of **PNRI-299** (e.g., compound 162-150 or 162-149) is synthesized.
- **Protein Extraction:** Cytosolic and nuclear protein extracts are prepared from A549 cells.
- **Pull-Down:** Extracts are incubated with the biotinylated affinity reagent, followed by the addition of streptavidin-coated beads to capture the drug-protein complex.
- **Analysis:** Beads are washed, and bound proteins are eluted and separated by SDS-PAGE. The specific band corresponding to Ref-1 can be identified via Western blotting or mass spectrometry.
- **Validation:** Overexpression of Ref-1 in cells attenuates the inhibitory effect of **PNRI-299** on AP-1 transcription, confirming the target.

In Vivo Efficacy in a Mouse Asthma Model

This protocol evaluates the therapeutic potential of **PNRI-299** [2].

- **Animal Model:** Female BALB/c mice (6-8 weeks old) are sensitized and challenged with ovalbumin (OVA) to induce allergic airway inflammation.
- **Dosing:** **PNRI-299** (0.75 or 2.0 mg/kg in 0.16% DMSO saline) is administered intranasally 30 minutes before OVA challenge on days 25-27.
- **Control Groups:** Include OVA-treated mice receiving vehicle only and a non-asthmatic control group receiving saline.
- **Endpoint Analysis (Day 28):**

- **Bronchoalveolar Lavage (BAL):** Analyzed for inflammatory cell infiltration (eosinophils, macrophages).
- **Lung Tissue:** Processed for histology (H&E staining) to score inflammatory cell infiltration, mucus hypersecretion (special staining), and edema via morphometry (0-2 scale) by blinded observers.
- **Cytokine Measurement:** IL-4, IL-5, and IL-13 mRNA levels in lung tissue can be quantified by RT-PCR.

Therapeutic Potential and Research Applications

Research demonstrates **PNRI-299's** efficacy in a mouse asthma model, significantly reducing hallmark features of the disease, including **airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels** [2] [3]. This validates the AP-1/Ref-1 axis as a viable therapeutic target for allergic airway inflammation [2].

Beyond asthma, the inhibition of APE1/Ref-1 is being explored in other disease contexts, particularly **cancer**. APE1/Ref-1 is often overexpressed in tumors (like melanoma) and contributes to cancer cell survival, proliferation, and resistance to therapy [4]. Inhibiting its redox function can sensitize cancer cells to treatment [4] [5].

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